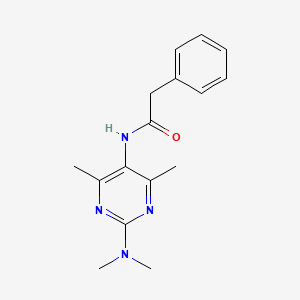![molecular formula C27H31N3O4S2 B3013628 2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 921134-40-9](/img/structure/B3013628.png)
2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a structurally complex molecule that is likely to have significant biological activity given its similarity to other benzo[b]thiophene derivatives. These derivatives have been studied for various pharmacological properties, including inhibition of urokinase-type plasminogen activator (uPA), antiarrhythmic, serotonin antagonist, antianxiety activities, and antiproliferative effects .
Synthesis Analysis
The synthesis of related benzo[b]thiophene derivatives often involves multi-step reactions starting from simpler precursors. For example, the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines involves the preparation of a key intermediate, methyl 4-iodobenzo[b]thiophene-2-carboxylate, from 3-fluoroiodobenzene, followed by amidination and palladium-catalyzed coupling reactions . Similarly, the synthesis of alkyl 2-aminobenzo[b]thiophene-3-carboxylates from alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates involves a Gewald three-component reaction followed by dehydrogenation . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives is characterized by the presence of a thiophene ring fused to a benzene ring, which can be further substituted with various functional groups that modulate the molecule's properties. The presence of amide, carboxylate, and sulfamoyl groups in the compound of interest suggests potential for specific interactions with biological targets, as seen in other structurally similar compounds .
Chemical Reactions Analysis
Benzo[b]thiophene derivatives can undergo a variety of chemical reactions, including dehydrogenation, amidination, and coupling reactions, as part of their synthesis . Additionally, the reactivity of these compounds with different organic reagents can lead to the formation of a wide range of novel derivatives with potential pharmaceutical applications .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" are not detailed in the provided papers, related compounds exhibit properties that are conducive to biological activity. These properties include solubility, stability, and the ability to cross biological membranes, which are critical for the compound's pharmacokinetics and pharmacodynamics .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Chemical Reactivity
Research has shown that derivatives of benzo[b]thiophene, similar to the specified compound, are involved in the synthesis of heterocyclic compounds. These compounds have been synthesized through various chemical reactions, providing a foundation for further exploration in pharmaceutical and material sciences. For example, studies have demonstrated the synthesis of thiophenylhydrazonoacetates, exploring their reactivity towards different nitrogen nucleophiles to yield a variety of derivatives with potential applications in drug development and material science (Mohareb et al., 2004).
Pharmacological Potential
Several studies have investigated the pharmacological activities of thiophene derivatives. For instance, novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have been screened for their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds showed significant activities compared to standard drugs, highlighting their potential as therapeutic agents (Amr et al., 2010).
Antimicrobial Evaluation
The antimicrobial properties of benzo[b]thiophene derivatives have also been a subject of research. For instance, specific derivatives have been synthesized and evaluated for their antimicrobial efficacy. These studies contribute valuable insights into the development of new antimicrobial agents, which could address the growing challenge of antibiotic resistance (Talupur et al., 2021).
Synthesis and Characterization of Novel Derivatives
Research efforts have focused on the synthesis and characterization of novel derivatives of benzo[b]thiophene, exploring their potential applications. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities, suggests the versatility and potential of these compounds in medicinal chemistry (Abu‐Hashem et al., 2020).
Antibacterial and Antiallergic Activities
Further studies have synthesized and tested derivatives for antibacterial and antiallergic activities, providing a promising outlook for the development of new therapeutic agents. These investigations underscore the chemical compound's potential in contributing to novel treatments for various diseases and conditions (Wade et al., 1983).
Eigenschaften
IUPAC Name |
2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S2/c1-4-30(17-19-8-6-5-7-9-19)36(33,34)21-13-11-20(12-14-21)25(31)29-27-24(26(32)28-3)22-15-10-18(2)16-23(22)35-27/h5-9,11-14,18H,4,10,15-17H2,1-3H3,(H,28,32)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOMWBZUXOEICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CC(CC4)C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B3013555.png)
![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B3013556.png)

![1-(4-Methylpiperidin-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B3013559.png)
![N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B3013560.png)
![[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone](/img/structure/B3013566.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3013567.png)